ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as ethyl, ethoxy, methoxyethyl, and naphthoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The starting materials are carefully selected to ensure the correct functional groups are introduced at each step. Common synthetic routes may include:
Condensation Reactions: Combining naphthoyl chloride with ethylamine to form the naphthoyl imine intermediate.
Cyclization Reactions: Using cyclization agents to form the dipyrido[1,2-a:2’,3’-d]pyrimidine core.
Esterification: Introducing the ethyl and methoxyethyl groups through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Catalysts: Using catalysts to increase reaction rates and selectivity.
Purification Techniques: Employing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a2’,3’-d]pyrimidine-3-carboxylate: Shares structural similarities with other naphthoyl imine derivatives.
Naphthoyl Chloride Derivatives: Compounds with similar naphthoyl groups but different substituents.
Uniqueness
The uniqueness of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
This detailed article provides a comprehensive overview of (E)-ethyl 2-((2-ethoxy-1-naphthoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O6/c1-4-39-23-14-13-19-10-6-7-11-20(19)25(23)28(35)32-27-22(30(37)40-5-2)18-21-26(34(27)16-17-38-3)31-24-12-8-9-15-33(24)29(21)36/h6-15,18H,4-5,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVELFBSXARFSJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N=C3C(=CC4=C(N3CCOC)N=C5C=CC=CN5C4=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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